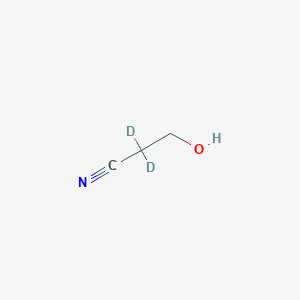
2-Amino-5-bromo-4-methyl-3-nitropyridine
Vue d'ensemble
Description
2-Amino-5-bromo-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H6BrN3O2 . It is used as a reactant in various chemical reactions . The compound is a solid at 20 degrees Celsius .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 2-Amino-5-bromo-4-methyl-3-nitropyridine, involves a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . A probable reaction mechanism involves the addition of hydrazine hydrate at the N-C 2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromo-4-methyl-3-nitropyridine can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Amino-5-bromo-4-methyl-3-nitropyridine is a useful intermediate for organic synthesis . It reacts with hydrazine hydrate in a similar way to 2-Amino-4-methyl-3-nitropyridine and 2-amino-5-methyl-3-nitropyridine .Physical And Chemical Properties Analysis
2-Amino-5-bromo-4-methyl-3-nitropyridine has a molecular weight of 232.04 . It is a solid at 20 degrees Celsius . The compound has a melting point of 168.0 to 172.0 degrees Celsius .Applications De Recherche Scientifique
Intermediate in Drug Synthesis
“2-Amino-5-bromo-4-methyl-3-nitropyridine” is used as an intermediate in the manufacture of various drugs . For instance, it is used in the synthesis of antihistamines and piroxicam drugs .
Antioxidant Research
Pyridine derivatives, including “2-Amino-5-bromo-4-methyl-3-nitropyridine”, exhibit substantial antioxidant activities . This makes them valuable in research related to oxidative stress and its impact on human health.
Antimicrobial Research
The compound also shows antimicrobial activities . This makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria.
Anticancer Research
“2-Amino-5-bromo-4-methyl-3-nitropyridine” has shown potential in anticancer research . Its properties could be harnessed for the development of new anticancer drugs.
Biotransformation Studies
The compound has been used in biotransformation studies . For example, it was used in the synthesis of 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine and 2-amino-4-methyl-3-nitropyridine-1-oxide by undergoing biotransformation by Cunninghamella elegans ATCC 26269 .
Suzuki-Miyaura Coupling
“2-Amino-5-bromo-4-methyl-3-nitropyridine” has been used in Suzuki-Miyaura coupling reactions . This type of reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Molecular Simulation Visualizations
The compound is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
Supramolecular Assembly Research
Research has been conducted into the supramolecular assembly of "2-Amino-5-bromo-4-methyl-3-nitropyridine" . This research can provide insights into the properties of the compound at a molecular level, which can be useful in various fields of chemistry and materials science.
Mécanisme D'action
Safety and Hazards
Orientations Futures
2-Amino-5-bromo-4-methyl-3-nitropyridine is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests potential applications in the development of new pharmaceuticals.
Relevant Papers There are several papers related to 2-Amino-5-bromo-4-methyl-3-nitropyridine. Some discuss its synthesis and reactions , while others focus on its use in the synthesis of other compounds .
Propriétés
IUPAC Name |
5-bromo-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVGEPWMVKZPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428426 | |
| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-4-methyl-3-nitropyridine | |
CAS RN |
100367-40-6 | |
| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)










